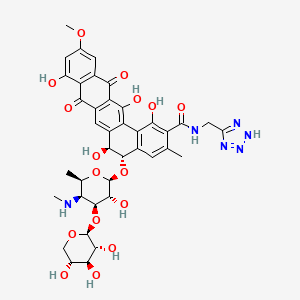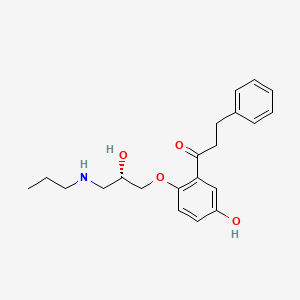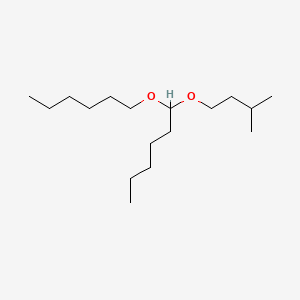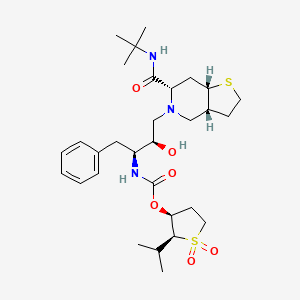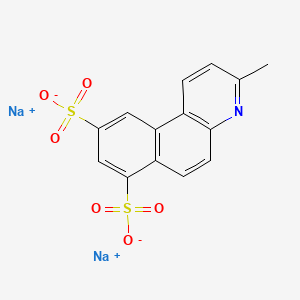
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt is a chemical compound with the molecular formula C14H11NO6S2.2Na. It is a derivative of benzoquinoline, characterized by the presence of two sulfonic acid groups and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt typically involves the sulfonation of 3-methylbenzo(f)quinoline. The reaction is carried out under controlled conditions using sulfuric acid or oleum as the sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to obtain the disodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, often involving nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzo(f)quinoline: Lacks the sulfonic acid and methyl groups, resulting in different chemical properties and reactivity.
3-Methylbenzo(f)quinoline: Similar structure but without the sulfonic acid groups, leading to lower solubility and different reactivity.
Benzo(f)quinoline-7,9-disulfonic acid: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt is unique due to the presence of both sulfonic acid groups and a methyl group.
Properties
CAS No. |
70851-58-0 |
|---|---|
Molecular Formula |
C14H9NNa2O6S2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
disodium;3-methylbenzo[f]quinoline-7,9-disulfonate |
InChI |
InChI=1S/C14H11NO6S2.2Na/c1-8-2-3-10-12-6-9(22(16,17)18)7-14(23(19,20)21)11(12)4-5-13(10)15-8;;/h2-7H,1H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI Key |
PGBUNBCTWYZCHI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





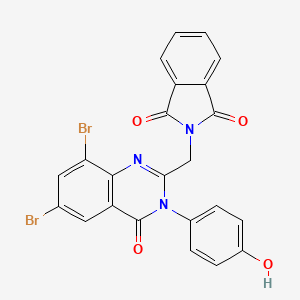
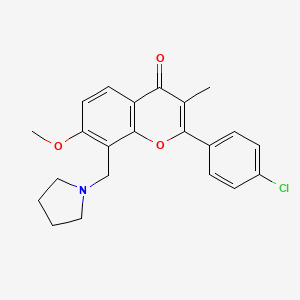

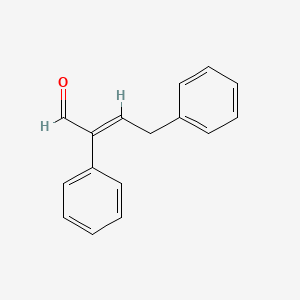
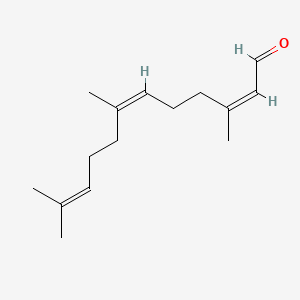
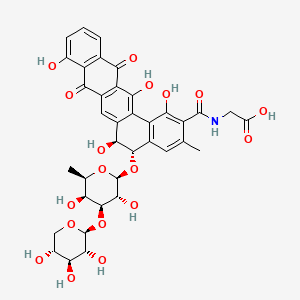
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
